3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester
Overview
Description
3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H18BFO2S and its molecular weight is 268.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the rate of reaction of similar boronic pinacol esters is influenced by the ph of the environment . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability could be dependent on the pH of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds . The compound’s action can also contribute to the development of new borane reagents .
Action Environment
The action of the compound is influenced by environmental factors such as the pH of the environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound interacts with enzymes such as hydrolases and oxidoreductases, facilitating the formation of stable enzyme-substrate complexes. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active site of the enzyme, leading to enzyme inhibition or activation . Additionally, this compound can interact with proteins through reversible covalent bonding, influencing protein function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets . Furthermore, this compound can affect gene expression by interacting with transcription factors and modifying their binding affinity to DNA. This, in turn, impacts cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic ester moiety of the compound forms reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins . This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the overall efficacy and toxicity of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects. The transport and distribution of this compound are critical for its therapeutic potential and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of this compound within subcellular organelles is essential for its role in modulating cellular function and metabolism.
Properties
IUPAC Name |
2-(3-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPODIIJXGHJKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.